(Carboxyhydroxyamino)ethanoic acid
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Overview
Description
(Carboxyhydroxyamino)Ethanoic Acid is an organic compound belonging to the class of n-hydroxyl-alpha-amino acids. These compounds are characterized by the presence of a hydroxyl group at the N-terminal. The chemical formula for this compound is C₃H₅NO₅
Preparation Methods
Synthetic Routes and Reaction Conditions
(Carboxyhydroxyamino)Ethanoic Acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For example, the oxidation of ethanol using potassium permanganate (KMnO₄) under acidic conditions can yield ethanoic acid, which can then be further modified to produce this compound . Another method involves the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion to form a nitrile, which is then hydrolyzed to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of microbial oxidation, where ethanol is oxidized by bacteria such as Acetobacter, is also a viable method for producing ethanoic acid, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
(Carboxyhydroxyamino)Ethanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Oxo acids.
Reduction: Alcohols.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
(Carboxyhydroxyamino)Ethanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Carboxyhydroxyamino)Ethanoic Acid involves its interaction with specific enzymes and metabolic pathways. For example, it targets adenylosuccinate synthetase, an enzyme involved in purine biosynthesis . The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethanoic Acid (Acetic Acid): A simple carboxylic acid with similar functional groups but lacks the hydroxyl group at the N-terminal.
Amino Acids: Compounds like glycine and alanine, which have similar amino and carboxyl groups but differ in their side chains.
Uniqueness
(Carboxyhydroxyamino)Ethanoic Acid is unique due to its combination of hydroxyl and carboxyl groups at the N-terminal, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler carboxylic acids and amino acids .
Properties
Molecular Formula |
C3H5NO5 |
---|---|
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2-[carboxy(hydroxy)amino]acetic acid |
InChI |
InChI=1S/C3H5NO5/c5-2(6)1-4(9)3(7)8/h9H,1H2,(H,5,6)(H,7,8) |
InChI Key |
LJSQPIOQKDFEKE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(C(=O)O)O |
Origin of Product |
United States |
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